1,4-Naphthalenediol, 2-methyl-, bis(dihydrogen phosphate), tetrasodium salt, hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Formation of the salt to obtain menadiol sodium diphosphate hexahydrate with an overall yield of approximately 76% .

Molecular Structure Analysis

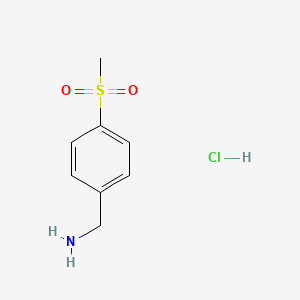

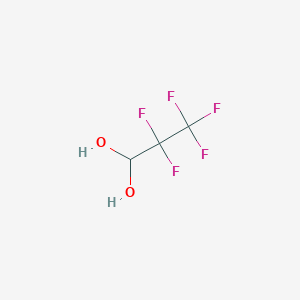

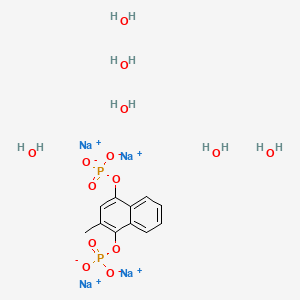

The molecular formula of Menadiol Sodium Diphosphate Hexahydrate is C₁₁H₈O₈P₂·4Na·6H₂O. It consists of a naphthalenediol core with phosphate groups and sodium ions .

Chemical Reactions Analysis

Menadiol sodium diphosphate is approved for the treatment and prevention of hemorrhage, particularly in obstructive jaundice (both before and after surgery) . Its mechanism of action involves supporting blood clotting by acting as a cofactor in the biosynthesis of calcium-binding proteins essential for hemostasis .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Improved Synthesis

Menadiol sodium diphosphate hexahydrate has been a subject of research for its improved synthesis methods. A study reported a method for preparing water-soluble menadiol sodium diphosphate, involving the reduction of menadione with sodium dithionite to menadiol, followed by phosphorylation and salt formation, yielding menadiol sodium diphosphate hexahydrate with an overall yield of about 76% (Li, 2000).

Histochemistry and Immunohistochemistry

Menadiol diphosphate has been introduced as a substrate for nonspecific alkaline phosphatase in histochemistry and immunohistochemistry. This application followed a search for new, less expensive substrates that yield more sensitive responses and are easy to synthesize. Menadiol diphosphate proved to be stable for qualitative and semiquantitative histochemistry, as well as for the immunohistochemistry of enzymes and cytoskeletal proteins (Dikow, Gossrau & Frank, 2006).

Green Synthetic Processes

Research has been conducted on using menadiol sodium diphosphate in green synthetic processes for drug preparation. This involves pegylation, a method used to enhance the water solubility of drugs, and is part of the concept of “green drugs.” Menadiol was prepared by an ultrasound-mediated reduction of menadione in one study, emphasizing the importance of environmentally friendly drug synthesis methods (Niemczyk & Van Arnum, 2008).

Liquid Chromatography-Tandem Mass Spectrometry

A novel method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of menadione in human plasma was developed, which includes the derivatization of menadiol sodium diphosphate. This method offers higher sensitivity and precision, important for clinical and pharmacological research (Liu, Wang & Ding, 2014).

Vitamin K Supplementation Research

Menadiol diphosphate has been studied in the context of vitamin K supplementation, particularly in kidney transplant recipients. However, one study found that vitamin K supplementation (menadiol diphosphate 5 mg thrice-weekly) did not affectaortic distensibility or coronary artery calcium score, suggesting that its impact on vascular health in this context may be limited (te Velde–Keyzer & de Borst, 2021).

Metabolism and Detoxification Research

Research has also focused on the metabolism of menadione, or vitamin K3, a closely related compound to menadiol. Menadione undergoes a two-electron reduction to menadiol, which is then glucuronidated and excreted. The study identified specific human UDP-glucuronosyltransferase isoforms that participate in the glucuronidation of menadiol, suggesting potential detoxification pathways for quinones (Nishiyama et al., 2008).

Enzymatic Studies

Menadiol sodium diphosphate has been used in studies investigating the activities of cytoplasmic dehydrogenating enzymes. Specifically, menadione sodium-bisulphite, a water-soluble form of menadione, was used as an intermediate hydrogen-carrier, demonstrating its utility in biochemical research (Chayen, Loveridge & Ubhi, 2004).

Clinical Efficacy Research

Menadiol sodium diphosphate was evaluated for its efficacy in correcting coagulopathies associated with cholestasis. The study compared oral menadiol with intravenous phytomenadione, finding that oral menadiol was equally effective, simplifying patient care in certain medical situations (Green, Cairns, Harvey & Pettit, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

6700-42-1 |

|---|---|

Fórmula molecular |

C11H14NaO9P2 |

Peso molecular |

375.16 g/mol |

Nombre IUPAC |

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate |

InChI |

InChI=1S/C11H12O8P2.Na.H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;1H2 |

Clave InChI |

CEYTVRIGTGFFIZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.O.[Na] |

Otros números CAS |

6700-42-1 |

Números CAS relacionados |

84-98-0 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.